3-Iodo-2-methylbenzamide
Overview
Description
3-Iodo-2-methylbenzamide: is an organic compound with the molecular formula C8H8INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-Iodo-2-methylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the degradation of the extracellular matrix and the regulation of vascular permeability, which are essential processes in cell migration and tissue remodeling .
Mode of Action
It is known that the compound interacts with its target, the urokinase-type plasminogen activator, leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related tocell migration and tissue remodeling . The downstream effects of these changes could include alterations in cell behavior and tissue structure.
Result of Action
Given its target, it is plausible that the compound could influence cell migration and tissue remodeling processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbenzamide typically involves the iodination of 2-methylbenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylbenzamide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution: 2-Methylbenzamide.
Oxidation: 3-Iodo-2-methylbenzoic acid.
Reduction: 2-Methylbenzamide.
Scientific Research Applications
Chemistry: 3-Iodo-2-methylbenzamide is used as a precursor in the synthesis of more complex organic molecules. Its iodine atom serves as a versatile leaving group in various substitution reactions, making it valuable in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and structural features make it a useful intermediate in the synthesis of active ingredients.
Comparison with Similar Compounds
2-Iodo-3-methylbenzamide: Similar structure but with different substitution pattern.
3-Bromo-2-methylbenzamide: Bromine instead of iodine.
3-Iodo-4-methylbenzamide: Methyl group at the fourth position instead of the second.
Uniqueness: 3-Iodo-2-methylbenzamide is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and interaction with other molecules. The presence of iodine makes it a valuable compound for halogen bonding studies and as a precursor in organic synthesis.
Properties
IUPAC Name |
3-iodo-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPSBVMKTDXUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318858 | |
Record name | 3-Iodo-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-88-7 | |
Record name | 3-Iodo-2-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52107-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.